molecular formula C17H18N2O3 B12173671 N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide

N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide

Cat. No.: B12173671
M. Wt: 298.34 g/mol
InChI Key: XMBPOQNISXOPLW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide is an organic compound with a complex structure that includes both methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide typically involves the reaction of 4-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • 4-methoxyphenyl N-(4-methylthio)phenylcarbamate

Uniqueness

N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-12-3-5-13(6-4-12)17(21)18-11-16(20)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

XMBPOQNISXOPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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